molecular formula C28H21N3OS B444797 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B444797
M. Wt: 447.6g/mol
InChI Key: CERHGWMHSHWTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound with a molecular formula of C28H21N3OS and a molecular weight of 447.55 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a naphthylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves several steps. One common method includes the reaction of 4,6-diphenyl-2-pyrimidinethiol with 2-naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed .

Chemical Reactions Analysis

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler amides or thiols .

Scientific Research Applications

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE include:

  • 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)acetamide
  • 2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(2-phenyl)acetamide
  • 2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(2-thienyl)acetamide

These compounds share similar structural features but differ in the substituents on the pyrimidine ring or the acetamide moiety. The uniqueness of this compound lies in its specific combination of phenyl and naphthyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H21N3OS

Molecular Weight

447.6g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C28H21N3OS/c32-27(29-24-16-15-20-9-7-8-14-23(20)17-24)19-33-28-30-25(21-10-3-1-4-11-21)18-26(31-28)22-12-5-2-6-13-22/h1-18H,19H2,(H,29,32)

InChI Key

CERHGWMHSHWTCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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